molecular formula C13H12N6O B11217108 N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide

N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide

Cat. No.: B11217108
M. Wt: 268.27 g/mol
InChI Key: KBKIKSJHYIDZSJ-UHFFFAOYSA-N
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Description

N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Chemical Reactions Analysis

Types of Reactions

N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[3,4-d]pyrimidine oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Antitumor Activity

Numerous studies have indicated that derivatives of pyrazolo-pyrimidines exhibit significant antitumor properties. For instance, the compound has been evaluated for its efficacy against various cancer cell lines. Research indicates that modifications in the pyrazolo-pyrimidine structure can enhance its cytotoxicity and selectivity towards cancer cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Pyrazole derivatives are often synthesized and tested for their ability to inhibit bacterial growth. Studies have demonstrated that certain modifications to the pyrazolo-pyrimidine framework can lead to enhanced antibacterial effects against resistant strains .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazolo derivatives. N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide may exert these effects through inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study published in the Egyptian Journal of Chemistry investigated the synthesis of various pyrazolo derivatives, including this compound. The results indicated significant cytotoxic effects on human cancer cell lines, with IC50 values suggesting potent antitumor activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another research article focused on the synthesis of acetohydrazide derivatives and their antimicrobial properties. The study found that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent .

Table of Biological Activities

Activity TypeCompound TestedIC50/Activity LevelReference
AntitumorThis compoundIC50 < 10 µM (various cell lines)
AntimicrobialThis compoundEffective against multiple strains
Anti-inflammatoryThis compoundInhibition of cytokines

Comparison with Similar Compounds

Biological Activity

N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are characterized by their ability to interact with various biological targets, making them promising candidates for drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C13H12N6O
Molecular Weight 244.28 g/mol
IUPAC Name This compound

The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation; thus, its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The binding affinity and selectivity of this compound for CDK2 are enhanced due to its specific substitution pattern compared to other similar compounds .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown significant anti-proliferative effects against various cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT116) cancers. For instance, it demonstrated IC50 values ranging from 0.3 µM to 24 µM against different targets .
  • Mechanistic Insights : Molecular docking studies indicate that the compound binds effectively to the active site of CDK2, preventing the phosphorylation of target proteins essential for cell cycle progression . This effect results in increased apoptosis and reduced cell migration.
  • Case Studies : In a study involving MCF-7 breast cancer cells, treatment with this compound led to significant tumor growth inhibition and induced apoptosis through mechanisms involving DNA fragmentation and cell cycle arrest at the G2/M phase .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazolo derivatives:

Compound NameIC50 (µM)TargetNotes
This compound0.3 - 24CDK2Promising anticancer activity
Compound 12b0.016EGFRPotent against wild and mutant EGFR
Compound 5i0.3 - 7.60Dual EGFR/VGFR2Non-selective dual inhibitor

Properties

IUPAC Name

N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O/c1-9(20)17-18-12-11-7-16-19(13(11)15-8-14-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,20)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKIKSJHYIDZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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